3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a phenoxy group and a thiazole ring attached to a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-N-(thiazol-2-yl)acetamide with 4-hydroxybenzaldehyde in the presence of potassium carbonate in dimethyl sulfoxide (DMSO).
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone in the presence of piperidine to form the thiazolyl-pyridine hybrid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole or phenoxy groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer activity.
Biological Research: The compound is used in studies related to its biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Pharmaceutical Development: Due to its diverse biological activities, the compound is explored as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain enzymes or proteins involved in cancer cell proliferation. Molecular docking studies have provided insights into the binding sites and interactions of the compound with its targets, such as rho-associated protein kinase 1 (ROCK-1) .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one, exhibit similar biological activities.
Pyridine Derivatives: Pyridine-containing compounds, like 4-(pyridin-4-yl)thiazol-2-amine, also show comparable properties.
Uniqueness
3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of both phenoxy and thiazole-pyridine moieties enhances its versatility and effectiveness in various research and pharmaceutical contexts.
Properties
IUPAC Name |
3-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)18-11-4-5-12-22-18)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCORNABSVDYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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